Hydrogen‑Bond Acceptor Count – Dual‑Site Interaction Potential vs. Single‑Site Parent Bornylamine
The target compound possesses two hydrogen‑bond acceptors (the secondary amine nitrogen and the ether oxygen of the 2‑methoxyethyl side‑chain) [1]. In contrast, the parent bornylamine (1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine) carries only one H‑bond acceptor (the amine nitrogen) . This additional acceptor can form an extra polar contact with a target protein or solvent, potentially enhancing binding affinity or modulating solubility without substantially altering the core lipophilicity.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 2 (amine N + ether O) |
| Comparator Or Baseline | Bornylamine: 1 (amine N only); N‑ethylbornylamine: 1 |
| Quantified Difference | 1 additional H‑bond acceptor |
| Conditions | Computed descriptor; no experimental assay specified |
Why This Matters
The extra H‑bond acceptor provides a non‑obvious interaction point that simple alkyl homologs lack, enabling differentiated SAR exploration and potentially improved selectivity in medicinal chemistry campaigns.
- [1] PubChem. N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine (CID 60662692). Computed descriptor: Hydrogen Bond Acceptor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/1249540-85-9 View Source
